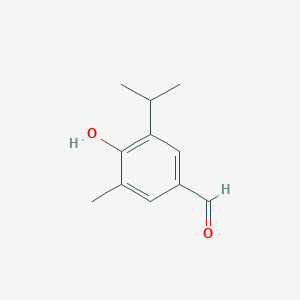
Synepirin 500
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synepirin 500 is a chemical compound that belongs to the class of sympathomimetic amines. It is widely used in scientific research as a tool to study the effects of adrenergic stimulation on various biological systems. Synepirin 500 is a potent stimulant that activates the sympathetic nervous system, leading to increased heart rate, blood pressure, and metabolic rate.
Mecanismo De Acción
Synepirin 500 acts by stimulating the release of norepinephrine and epinephrine from sympathetic nerve endings. These neurotransmitters bind to adrenergic receptors on various target tissues, leading to a cascade of biochemical and physiological effects. The activation of adrenergic receptors results in increased heart rate, blood pressure, and metabolic rate. Synepirin 500 also stimulates lipolysis, leading to the release of free fatty acids into the bloodstream.
Biochemical and Physiological Effects
Synepirin 500 has several biochemical and physiological effects on the body. It increases the release of norepinephrine and epinephrine from sympathetic nerve endings, leading to increased heart rate, blood pressure, and metabolic rate. Synepirin 500 also stimulates lipolysis, leading to the release of free fatty acids into the bloodstream. It increases the levels of glucose and lactate in the bloodstream, which provides energy to the body during periods of stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Synepirin 500 has several advantages for lab experiments. It is a potent and selective adrenergic agonist that can be used to study the effects of sympathetic nervous system activation on various biological systems. It is also relatively easy to synthesize and has a high purity yield. However, Synepirin 500 has some limitations for lab experiments. It is a potent stimulant that can cause adverse effects on the cardiovascular system if not used appropriately. It is also not suitable for long-term studies due to its potential for toxicity.
Direcciones Futuras
There are several future directions for the study of Synepirin 500. One area of research is the development of new adrenergic agonists with improved selectivity and safety profiles. Another area of research is the study of the effects of Synepirin 500 on different biological systems, such as the immune system and the central nervous system. Additionally, the development of new analytical methods for the detection and quantification of Synepirin 500 in biological samples will facilitate its use in pharmacokinetic and pharmacodynamic studies.
Conclusion
Synepirin 500 is a potent adrenergic agonist that is widely used in scientific research to study the effects of sympathetic nervous system activation on various biological systems. It has several advantages for lab experiments, such as its potency, selectivity, and ease of synthesis. However, it also has some limitations, such as its potential for toxicity and adverse effects on the cardiovascular system. Future research on Synepirin 500 will focus on the development of new adrenergic agonists with improved safety profiles and the study of its effects on different biological systems.
Métodos De Síntesis
The synthesis of Synepirin 500 involves the condensation of 2-amino-5-methylhexane with pyruvic acid. The resulting compound is then subjected to a series of chemical reactions to produce Synepirin 500. The purity and yield of the final product depend on the quality of the starting materials and the efficiency of the chemical reactions.
Aplicaciones Científicas De Investigación
Synepirin 500 is widely used in scientific research to study the effects of sympathetic nervous system activation on various biological systems. It is commonly used in studies involving cardiovascular function, metabolism, and thermogenesis. Synepirin 500 is also used in the study of drug interactions and drug metabolism.
Propiedades
Número CAS |
13358-11-7 |
|---|---|
Fórmula molecular |
C22H35NO2 |
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
4-(2-ethylhexyl)-1-methyl-7-propan-2-yl-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione |
InChI |
InChI=1S/C22H35NO2/c1-6-8-9-16(7-2)14-23-19(24)17-18(20(23)25)22(15(3)4)12-10-21(17,5)11-13-22/h10,12,15-18H,6-9,11,13-14H2,1-5H3 |
Clave InChI |
MVKYQJHRHHQPDM-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CN1C(=O)C2C(C1=O)C3(CCC2(C=C3)C)C(C)C |
SMILES canónico |
CCCCC(CC)CN1C(=O)C2C(C1=O)C3(CCC2(C=C3)C)C(C)C |
Otros números CAS |
13358-11-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



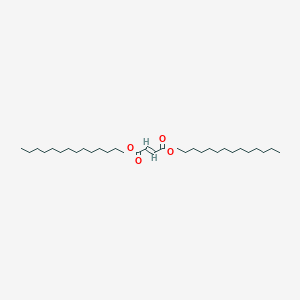


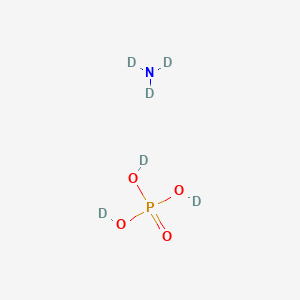



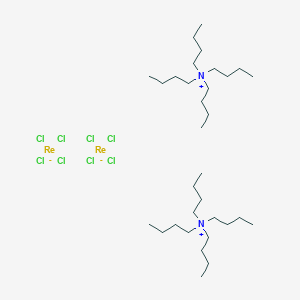
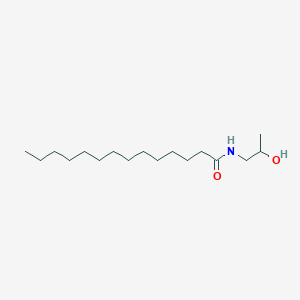
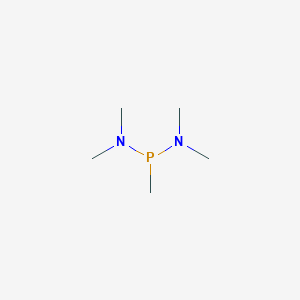
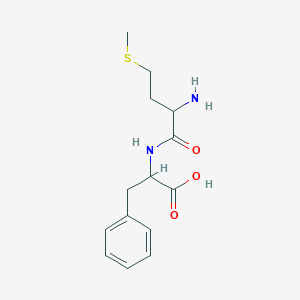
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene;nickel(2+)](/img/structure/B79017.png)

